1-Tert-butylpiperazine structure and properties
1-Tert-butylpiperazine structure and properties
Structural Dynamics, Synthetic Pathways, and Pharmaceutical Utility[1][2]
Executive Summary
1-Tert-butylpiperazine (CAS: 38216-72-7) represents a specialized class of saturated heterocycles where the steric bulk of the tert-butyl group imposes unique conformational and electronic constraints on the piperazine ring.[1][2] Unlike its N-methyl or N-ethyl analogs, the 1-tert-butyl variant exhibits high lipophilicity and restricted nitrogen inversion, making it a valuable scaffold in medicinal chemistry for modulating drug pharmacokinetics (solubility, metabolic stability) and in organometallic chemistry as a sterically demanding ligand.[1]
This guide provides a comprehensive technical analysis of 1-tert-butylpiperazine, distinguishing it from the structurally related HIV-protease inhibitor fragments (e.g., piperazine-2-carboxamides) and detailing its specific synthetic and physicochemical profile.[1][2]
Part 1: Structural Dynamics & Physicochemical Profile[1][2]
The defining feature of 1-tert-butylpiperazine is the interplay between the bulky substituent and the flexible six-membered ring.[1]
1. Conformational Analysis: The "Tert-Butyl Lock"
The piperazine ring exists predominantly in a chair conformation.[1][2] In 1-tert-butylpiperazine, the massive steric volume of the tert-butyl group (
-
A-Value Dominance: The free energy difference (
) between the axial and equatorial conformers is significantly higher than that of a methyl group. Placing the tert-butyl group axially would result in severe 1,3-diaxial interactions with the syn-axial hydrogens.[1] -
Nitrogen Inversion: While the N4 nitrogen (unsubstituted) retains rapid pyramidal inversion, the N1 nitrogen (substituted) is effectively "locked" conformationally, though inversion can still occur, the equilibrium heavily favors the equatorial isomer.
2. Electronic Properties & Basicity
-
Inductive Effect (+I): The tert-butyl group is a strong electron donor via induction, theoretically increasing the electron density at N1.
-
Solvation Penalty: Despite the inductive enrichment, the steric bulk hinders the approach of solvent molecules (water) necessary to stabilize the conjugate acid (ammonium ion). Consequently, the
of the N1 nitrogen is often slightly lower or comparable to N-methylpiperazine due to this desolvation penalty, while the distal N4 nitrogen remains highly nucleophilic and basic.
Table 1: Physicochemical Data Profile[1][3][4]
| Property | Value | Notes |
| CAS Number | 38216-72-7 | Unique Identifier |
| Formula | ||
| Molecular Weight | 142.24 g/mol | |
| Physical State | Liquid / Low-melting Solid | MP: ~43-47°C (Free base) |
| Boiling Point | 166 °C | At 760 mmHg |
| Density | 0.88 - 0.91 g/mL | Estimated at 25°C |
| LogP (Predicted) | ~1.4 - 1.8 | Higher lipophilicity than piperazine (LogP -1.[1][2]5) |
| pKa | ~9.1 (N4), ~5.6 (N1) | Estimated; N4 is the primary basic site |
Part 2: Synthetic Methodology
Synthesis of 1-tert-butylpiperazine is challenging due to the difficulty of nucleophilic attack by the bulky tert-butyl group.[1] Direct alkylation of piperazine with tert-butyl halides is prone to E2 elimination (forming isobutylene) rather than substitution (
Protocol: Cyclization Strategy (Bis(2-chloroethyl)amine Route)
The most robust laboratory and industrial route involves constructing the piperazine ring around the tert-butyl amine, rather than adding the group to an existing ring.[1]
Reaction Scheme:
Step-by-Step Methodology:
-
Reagents:
-
Procedure:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve bis(2-chloroethyl)amine hydrochloride in the solvent.
-
Addition: Add the base slowly to liberate the free amine in situ.
-
Nucleophilic Addition: Add tert-butylamine.[1] Note that tert-butylamine is volatile (BP 78°C), so efficient condensing is required.[1]
-
Reflux: Heat the mixture to reflux (approx. 80-100°C) for 12–24 hours. The tert-butylamine attacks one chloro-ethyl arm, followed by an intramolecular cyclization to close the ring.[1]
-
Workup: Cool the mixture. Filter off inorganic salts (NaCl/KCl).
-
Purification: The crude mixture contains the product and potential oligomers. Perform fractional distillation. 1-tert-butylpiperazine distills at ~166°C (atmospheric) or lower under reduced pressure.[1]
-
-
Validation (QC):
-
GC-MS: Confirm molecular ion peak at m/z 142.
-
1H NMR: Look for the characteristic singlet of the tert-butyl group (~1.0 ppm, 9H) and the piperazine methylene triplets.
-
Visualization: Synthetic Logic Flow[1]
Caption: Cyclization pathway avoiding E2 elimination issues common in direct alkylation.
Part 3: Pharmaceutical & Chemical Utility[1][5][6]
1. Drug Development (Pharmacophore Tuning)
While often confused with the piperazine-2-carboxamide core found in HIV protease inhibitors like Indinavir (Crixivan), the 1-tert-butylpiperazine moiety serves a distinct role in modern medicinal chemistry:
-
Lipophilicity Booster: Replacing a methyl group with a tert-butyl group significantly increases
, improving blood-brain barrier (BBB) penetration for CNS drugs.[1] -
Metabolic Shielding: The bulky tert-butyl group blocks oxidative dealkylation by Cytochrome P450 enzymes at the N1 position, prolonging the half-life (
) of the drug compared to N-methyl analogs.[1]
2. Ligand Systems in Catalysis
1-Tert-butylpiperazine acts as a bulky monodentate or bidentate ligand in organometallic complexes.[1][2]
-
Palladium Catalysis: Used as an additive or ligand component to prevent catalyst aggregation during Buchwald-Hartwig aminations.[1]
-
MOF Synthesis: The molecule is used as a structure-directing agent (template) in the synthesis of zeolites and Metal-Organic Frameworks (MOFs), where its rigid, globular shape induces specific pore sizes.
Visualization: Structure-Activity Relationship (SAR)[1][2]
Caption: SAR map detailing how structural features translate to pharmaceutical advantages.
Part 4: Handling and Safety (MSDS Summary)
1-Tert-butylpiperazine is a corrosive amine.[1] Strict adherence to safety protocols is mandatory.
-
Hazards:
-
PPE Requirements:
-
First Aid:
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3530572, 1-tert-Butylpiperazine. Retrieved from [Link]
- Rossen, K., et al. (1999). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide. Tetrahedron Letters. (Contextual reference for Indinavir fragment distinction).
